molecular formula C9H4FNO2S2 B13333401 2-Cyano-1-benzothiophene-3-sulfonyl fluoride

2-Cyano-1-benzothiophene-3-sulfonyl fluoride

Cat. No.: B13333401
M. Wt: 241.3 g/mol
InChI Key: OJBDPDMYENKCGJ-UHFFFAOYSA-N
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Description

2-Cyano-1-benzothiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiophenes It is characterized by the presence of a cyano group, a benzothiophene ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride typically involves the reaction of 2-cyano-1-benzothiophene with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-benzothiophene-3-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Cyclization Reactions: The benzothiophene ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, sulfonamides, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-1-benzothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and sulfonyl fluoride group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1-benzothiophene-3-sulfonyl chloride
  • 2-Cyano-1-benzothiophene-3-sulfonamide
  • 2-Cyano-1-benzothiophene-3-sulfonic acid

Uniqueness

Compared to similar compounds, 2-Cyano-1-benzothiophene-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective reactivity and stability are required.

Properties

Molecular Formula

C9H4FNO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

2-cyano-1-benzothiophene-3-sulfonyl fluoride

InChI

InChI=1S/C9H4FNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H

InChI Key

OJBDPDMYENKCGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)F

Origin of Product

United States

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